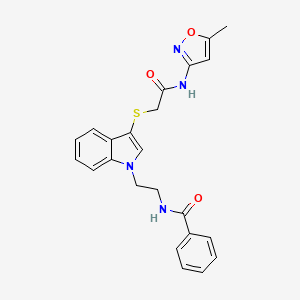

N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a cyclization reaction, followed by the introduction of the thioether and indole groups. The amide group could be introduced through a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the isoxazole, thioether, indole, and amide groups. These groups could participate in various intermolecular interactions, potentially leading to interesting structural properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The isoxazole ring, for example, is known to participate in various reactions including cycloadditions and substitutions . The thioether group could also be involved in various oxidation and substitution reactions.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .Scientific Research Applications

Chemical Synthesis and Structure

Several studies have focused on the synthesis and structural characterization of compounds with similarities to "N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide." For example, the chemistry of 2,1-benzisothiazoles and their reactions, such as Diels–Alder reactions, have been explored to understand the structural dynamics and potential chemical modifications of these compounds (Davis & Srivastava, 1972). Additionally, the synthesis of benzamide-based heterocycles showing significant biological activities, such as anti-influenza virus activity, underscores the potential pharmaceutical applications of these compounds (Hebishy et al., 2020).

Biological Applications

The exploration of benzamide derivatives for their potential antiviral, anticancer, and anti-inflammatory activities highlights the broad spectrum of scientific research applications. For instance, novel benzodifuranyl compounds derived from visnaginone and khellinone were synthesized and showed significant anti-inflammatory and analgesic activities, indicating their potential as therapeutic agents (Abu‐Hashem et al., 2020). Similarly, the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents demonstrate the relevance of these compounds in addressing psychiatric disorders (Norman et al., 1996).

Supramolecular Chemistry

The role of non-covalent interactions in the gelation behavior of N-(thiazol-2-yl) benzamide derivatives provides insights into the application of these compounds in materials science, particularly in the development of supramolecular gels. These studies reveal the importance of molecular design in influencing the physical properties and functionalities of gel materials (Yadav & Ballabh, 2020).

Future Directions

Mechanism of Action

Target of Action

It is known that compounds with similar structures often interact with proteins or enzymes in the body

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, such as binding to active sites, altering protein conformation, or modulating enzymatic activity . The exact mode of action would require further experimental investigation.

Biochemical Pathways

Compounds with similar structures often impact a variety of biochemical pathways, such as signal transduction, metabolic processes, or cell cycle regulation

Pharmacokinetics

Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups can influence its pharmacokinetic properties

Result of Action

Based on its structural similarity to other compounds, it may have a variety of effects, such as altering cellular function, modulating signal transduction, or affecting gene expression . The exact effects would require further experimental investigation.

Action Environment

Factors such as temperature, ph, and the presence of other molecules can influence the action of a compound

Properties

IUPAC Name |

N-[2-[3-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3S/c1-16-13-21(26-30-16)25-22(28)15-31-20-14-27(19-10-6-5-9-18(19)20)12-11-24-23(29)17-7-3-2-4-8-17/h2-10,13-14H,11-12,15H2,1H3,(H,24,29)(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVMLTINPUPYKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2982766.png)

![[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2982767.png)

![2-[(4-Fluorophenyl)methyl]-1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidine](/img/structure/B2982769.png)

![2-(4-bromobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2982773.png)

![2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2982774.png)

![1,3,4-Trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2982776.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-mesitylethanone hydrobromide](/img/structure/B2982785.png)

![3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2982786.png)